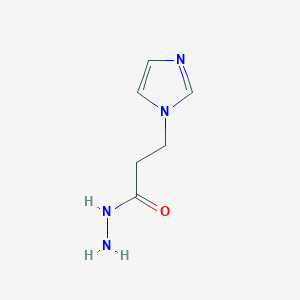3-(1H-imidazol-1-yl)propanehydrazide
CAS No.: 1190617-85-6
Cat. No.: VC6025667
Molecular Formula: C6H10N4O
Molecular Weight: 154.173
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1190617-85-6 |
|---|---|
| Molecular Formula | C6H10N4O |
| Molecular Weight | 154.173 |
| IUPAC Name | 3-imidazol-1-ylpropanehydrazide |
| Standard InChI | InChI=1S/C6H10N4O/c7-9-6(11)1-3-10-4-2-8-5-10/h2,4-5H,1,3,7H2,(H,9,11) |
| Standard InChI Key | QNLSZBNWUHUATF-UHFFFAOYSA-N |
| SMILES | C1=CN(C=N1)CCC(=O)NN |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-(1H-imidazol-1-yl)propanehydrazide is C6H10N4O, with a molecular weight of 154.17 g/mol. Its IUPAC name, 3-imidazol-1-ylpropanehydrazide, reflects the substitution pattern: an imidazole ring (a five-membered heterocycle with nitrogen atoms at positions 1 and 3) is attached via a three-carbon chain to a hydrazide group (-CONHNH2). The canonical SMILES representation is C1=CN(C=N1)CCC(=O)NN, and its InChI key is QNLSZBNWUHUATF-UHFFFAOYSA-N.
Key Structural Features:
-
Imidazole Ring: The aromatic imidazole moiety contributes to electron-rich environments, enabling π-π stacking and hydrogen bonding interactions.
-
Propanehydrazide Chain: The hydrazide group (-CONHNH2) introduces redox activity and metal-coordination capabilities.
Synthetic Methodologies
While no direct synthesis of 3-(1H-imidazol-1-yl)propanehydrazide is documented in peer-reviewed literature, analogous hydrazide derivatives provide a framework for hypothesizing viable routes.
Theoretical Synthetic Pathways
-
Condensation Reaction:
Reacting imidazole with 3-chloropropanehydrazide under basic conditions (e.g., NaOH in ethanol) could yield the target compound via nucleophilic substitution. This method mirrors the synthesis of related hydrazides reported in studies on Mycobacterium tuberculosis enzyme inhibitors . -
Hydrazidation of Carboxylic Acid:
Converting 3-(1H-imidazol-1-yl)propanoic acid to its hydrazide derivative using hydrazine hydrate. This approach is common in hydrazide synthesis but requires optimization to avoid side reactions.
Industrial Considerations
Scale-up would likely employ continuous flow reactors to enhance yield and purity. Catalysts such as palladium on carbon might facilitate intermediate steps, while purification could involve recrystallization or chromatography.
| Compound | Target Enzyme/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| 4b (4-methylbenzylidene) | Mtb HDH | 7.8 | |
| 4g (4-fluorobenzylidene) | Mtb HDH | 12.5 |
Anticancer Activity
Hydrazide derivatives demonstrate cytotoxicity against cancer cell lines. For example, Compound B (Table 1) showed an IC50 of 7.8 µM against HT-29 colon adenocarcinoma cells . The redox-active hydrazide moiety may induce apoptosis via reactive oxygen species (ROS) generation, a mechanism observed in analogous compounds.
Mechanistic Insights
Enzyme Inhibition
In Mtb HDH inhibition, hydrazide derivatives act as competitive inhibitors, binding to the enzyme’s active site through hydrogen bonds with residues like Asn258 and Glu286 . The imidazole ring’s nitrogen atoms may coordinate catalytic zinc ions, disrupting metal-dependent catalysis.
Metal Coordination
The hydrazide group’s ability to chelate transition metals (e.g., Cu²⁺, Fe³⁺) could underpin applications in catalysis or nanotechnology. For instance, imidazole-hydrazide complexes have been explored as precursors for metal-organic frameworks (MOFs).
Comparative Analysis with Structural Analogs
Positional Isomerism: 1-yl vs. 4-yl Substitution
The biological activity of imidazole derivatives is highly sensitive to substitution patterns. While 4-yl isomers (as in the RSC study) show antitubercular activity, 1-yl variants may exhibit altered binding affinities due to steric and electronic differences.
Propanehydrazide vs. Acylhydrazones
Acylhydrazones (R-CONHN=CH-Ar) generally display enhanced bioactivity compared to simple hydrazides, attributed to the conjugated imine group. Modifying 3-(1H-imidazol-1-yl)propanehydrazide into acylhydrazones could amplify its pharmacological potential.
Challenges and Future Directions
-
Synthetic Optimization: Developing regioselective methods to avoid positional isomer mixtures.
-
Biological Screening: Prioritizing assays against Mtb, cancer cell lines, and antimicrobial panels.
-
Computational Studies: Molecular docking to predict target engagement and ADMET profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume